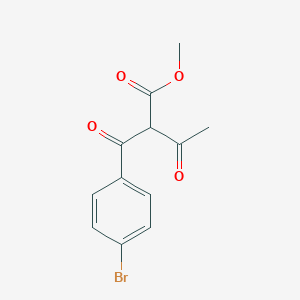
Methyl 2-(4-bromobenzoyl)-3-oxobutanoate
Cat. No. B8790601
M. Wt: 299.12 g/mol
InChI Key: DDAGPKPTZSVHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08541587B2
Procedure details


To a mixture of 2-(4-bromo-benzoyl)-3-oxo-butyric acid methyl ester (11 g, 39 mmol) in acetic acid (50 mL) was added hydroxylamine hydrochloride (2.66 g, 39 mmol), and the reaction was stirred at 115° C. for 1 hour. After cooling, aqueous workup provided the title compound, which was used directly in the hydrolysis step.
Quantity
11 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[CH:4]([C:8](=[O:16])[C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][CH:10]=1)[C:5](=O)[CH3:6].Cl.[NH2:19]O>C(O)(=O)C>[CH3:1][O:2][C:3]([C:4]1[C:5]([CH3:6])=[N:19][O:16][C:8]=1[C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][CH:10]=1)=[O:17] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(C(C)=O)C(C1=CC=C(C=C1)Br)=O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
2.66 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at 115° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1C(=NOC1C1=CC=C(C=C1)Br)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
